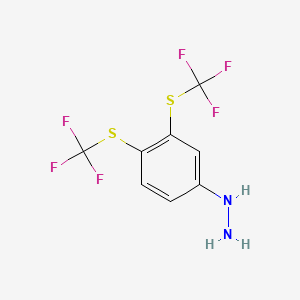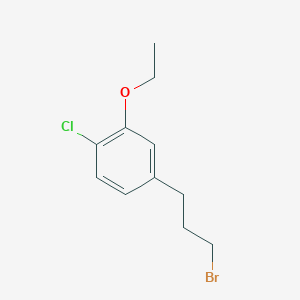
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene is an organic compound with the molecular formula C11H14BrClO It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-3-ethoxybenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive towards nucleophilic substitution reactions. The ethoxy group can participate in oxidation reactions, leading to the formation of various functional groups. These reactions are facilitated by the electron-withdrawing effects of the halogen atoms, which increase the electrophilicity of the benzene ring.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-4-chloro-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-4-chloro-3-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.
1-(3-Bromopropyl)-4-chloro-3-hydroxybenzene: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
1-(3-Bromopropyl)-4-chloro-3-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. The ethoxy group can undergo oxidation to form aldehydes or carboxylic acids, providing additional pathways for chemical transformations. This makes the compound versatile for various synthetic applications.
特性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-chloro-2-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
ANWHPNPYWWDDTF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


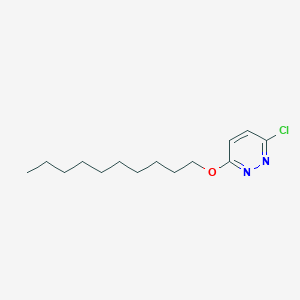
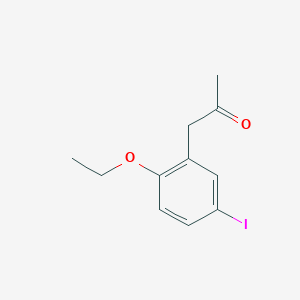
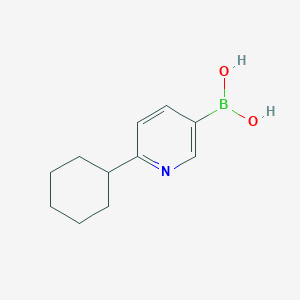
![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)


![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
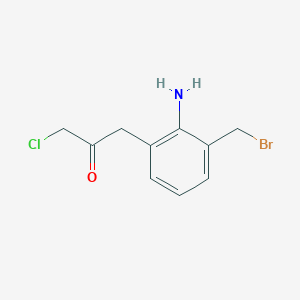
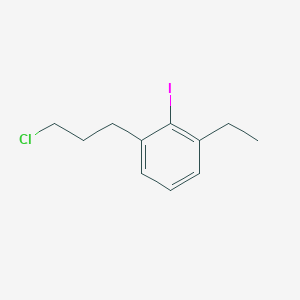
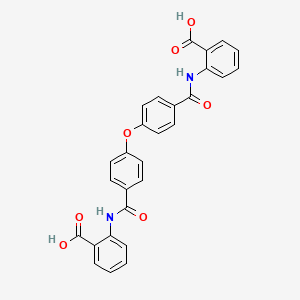

![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
